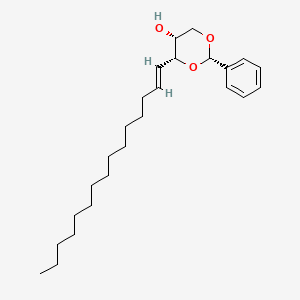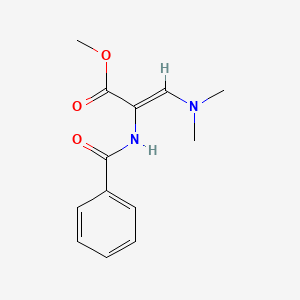
1,3,7,9-Xanthinium Perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7,9-Xanthinium Perchlorate is a chemical compound with the molecular formula C9H13ClN4O6 and a molecular weight of 308.68 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,3,7,9-Xanthinium Perchlorate involves several methods. One common approach is the reaction of chlorine (VII) oxide with alcohols, alcoholates, and epoxides . Another method includes the interaction of perchlorate anion with epoxides and alkenes, which occurs upon activation of substrates by various electrophiles . Industrial production methods often involve the oxidative nucleophilic substitution of alkyl halides .
Analyse Chemischer Reaktionen
1,3,7,9-Xanthinium Perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common reagents used in these reactions include chlorine (VII) oxide, alcohols, alcoholates, epoxides, and alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,7,9-Xanthinium Perchlorate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in different chemical reactions.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding cellular processes and interactions.
Wirkmechanismus
The mechanism of action of 1,3,7,9-Xanthinium Perchlorate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,3,7,9-Xanthinium Perchlorate can be compared with other similar compounds, such as:
Methylammonium Perchlorate: Similar in structure but differs in its ionic nature and reactivity.
Nitronium Perchlorate: Another perchlorate compound with distinct properties and applications.
The uniqueness of this compound lies in its specific molecular structure and the high nucleofugity of the perchlorate fragment, which makes it highly reactive in various chemical reactions .
Eigenschaften
CAS-Nummer |
17749-99-4 |
|---|---|
Molekularformel |
C₉H₁₃ClN₄O₆ |
Molekulargewicht |
308.68 |
Synonyme |
3,7-Dihydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium Perchlorate; 1,3,7,9-Tetramethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-7-ium Perchlorate; 1,2,3,6-Tetrahydro-1,3,7,9-tetramethyl-2,6-dioxopurinium Perchlorate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(2,4-cyclopentadien-1-YL)[(4-methylbicyclo[2.2.1]heptane-2,3-diyl)-methylene]titanium](/img/structure/B1142425.png)





